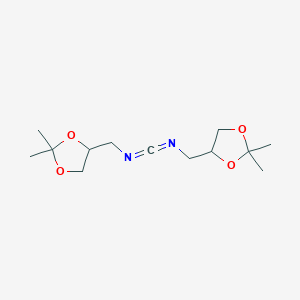

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDMC) is an organic compound commonly used in biochemistry and organic chemistry for the synthesis of peptides and proteins. It is a white, water-soluble solid that is stable at room temperature. BDMC is also known as dicyclohexylcarbodiimide (DCC) and is used as a reagent in the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis and Reagent Applications

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDDC) has been identified as a reagent for clean and efficient peptide coupling, esterification, and dehydration processes. Due to its unique structure, BDDC is notable for its role in forming tert-butyl esters in a mild and efficient manner. This reagent is synthesized from commercially available materials and finds its utility in various organic syntheses due to its solubility in most organic solvents and its storage stability under a dry atmosphere. The compound is not commercially available but can be easily synthesized in the laboratory. Its handling requires precautions due to its sensitizing properties and incompatibility with strong acids and aqueous systems (Gibson, 2002) (Gibson, 2002).

Catalysis and Polymer Synthesis

In the realm of catalysis and polymer synthesis, derivatives of BDDC have shown efficacy. Bis(heterocumulenes) derived from the 1,4-diphenyl-1,3-butadiyne framework, including bis(carbodiimides), have been synthesized to produce axially chiral biheteroaryls through biradical cyclizations. These findings underscore the versatility of carbodiimides in facilitating the formation of complex molecular architectures, which are pivotal in the development of new materials and catalysts (Alajarín et al., 2008).

Application in Heterocyclic Synthesis

BDDC and its derivatives have also found applications in heterocyclic synthesis, demonstrating the compound's utility in generating symmetrically or unsymmetrically substituted thieno[2,3-d:5,4-d']dipyrimidine-4,5(3H,6H)-diones. This capability to engage in reactions with secondary amines under catalytic conditions highlights its significance in the synthesis of complex heterocyclic compounds, further broadening the scope of its applications in medicinal chemistry and material science (Ding et al., 2004).

properties

InChI |

InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHHYLFZGYIBCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408982 |

Source

|

| Record name | BDDC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159390-26-8 |

Source

|

| Record name | BDDC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDDC) a desirable reagent for peptide coupling compared to other carbodiimides?

A1: Unlike other commonly used carbodiimides like EDC, DIC, and DCC, BDDC offers a cleaner and more efficient reaction profile for peptide coupling. [, ] This is because the byproduct formed during the reaction with BDDC is a urea derivative that is readily soluble in most organic solvents, simplifying purification steps. [, ] In contrast, the urea byproducts from other carbodiimides are often poorly soluble, making their removal challenging. [, ] This improved solubility profile makes BDDC particularly advantageous for large-scale peptide synthesis and applications requiring high purity levels.

Q2: Can you elaborate on the applications of BDDC beyond peptide coupling and the benefits it offers in those contexts?

A2: Besides peptide coupling, BDDC proves valuable for esterification and dehydration reactions. [] Notably, BDDC readily reacts with tert-butyl alcohol to form BDDC-2-tert-butyl-isourea, a reagent specifically designed for mild and efficient tert-butyl ester formation. [] This reaction, unlike those with other carbodiimides, proceeds cleanly and quantitatively, offering a reliable route to tert-butyl esters, which are often employed as protecting groups in organic synthesis. []

Q3: Are there any safety considerations specific to working with BDDC in a laboratory setting?

A3: Yes, similar to many carbodiimides, BDDC is considered a potential sensitizer and necessitates careful handling. [, ] Direct skin contact should be avoided, and appropriate personal protective equipment, including gloves, goggles, and a lab coat, is mandatory. [, ] It's crucial to work in a well-ventilated fume hood as a precautionary measure. Additionally, BDDC exhibits flammability and should be kept away from open flames or sparks. [, ] Long-term storage of BDDC is not advised due to its susceptibility to decomposition upon exposure to air and moisture at room temperature. [, ] For optimal stability, storage under an inert atmosphere like argon or nitrogen at 0°C is recommended. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)

![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)